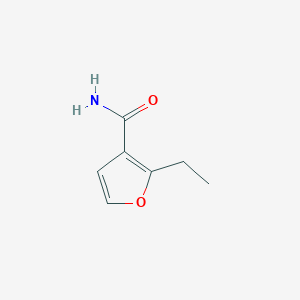

2-Ethylfuran-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethylfuran-3-carboxamide is a furan derivative characterized by an ethyl substituent at the 2-position and a carboxamide group at the 3-position of the furan ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synthesis typically involves amidation of 2-ethylfuran-3-carboxylic acid or functional group transformations on pre-functionalized furan scaffolds.

准备方法

化学反应分析

- 瑞德西韦对 SARS-CoV、MERS-CoV 和小鼠肝炎病毒表现出抗病毒活性。

- 常见的反应包括磷酸化和掺入 RNA。

- 试剂和条件根据合成中特定步骤的不同而有所不同。

科学研究应用

作用机制

- 瑞德西韦抑制病毒 RNA 聚合酶,阻止病毒复制。

- 它在 RNA 合成过程中与天然核苷酸竞争。

- 该化合物的分子靶标和途径涉及病毒 RNA 合成。

相似化合物的比较

Structural and Physicochemical Properties

Key structural analogs of 2-ethylfuran-3-carboxamide include:

- 2-Methylfuran-3-carboxamide : Methyl substituent at position 2.

- 2-Propylfuran-3-carboxamide : Propyl substituent at position 2.

- N-(2-Aminoethyl)furan-3-carboxamide hydrochloride (1210681-39-2): Aminoethyl substituent and hydrochloride salt .

Table 1: Comparative Physicochemical Properties

*Calculated using fragment-based methods (e.g., XLogP3).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling furan-3-carboxylic acid derivatives with ethyl-substituted amines. For example, carbodiimide reagents (e.g., EDC or DCC) are used to activate the carboxylic acid group, followed by nucleophilic attack by the amine. A base like triethylamine is added to neutralize byproducts .

- Key Variables :

- Solvent : Anhydrous dichloromethane or toluene minimizes side reactions.

- Temperature : Reactions are often conducted at 0–25°C to prevent thermal degradation.

- Catalyst : DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : 1H and 13C NMR confirm substitution patterns (e.g., ethyl group at C2, carboxamide at C3) .

- FT-IR : Peaks at ~1650 cm−1 (amide C=O) and ~3300 cm−1 (N-H stretch) validate functional groups .

- Chromatography : HPLC or GC-MS assesses purity (>95% is standard for research-grade material) .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- LogP : Computed values (e.g., ~1.8 via PubChem) suggest moderate hydrophobicity, guiding solvent selection for biological assays .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data indicate decomposition above 200°C, informing storage conditions (dry, <4°C) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) to ensure reproducibility .

- Structural Analogues : Compare activity across derivatives (e.g., ethyl vs. methoxy substituents) to isolate substituent effects .

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with targets like bacterial enzymes or kinases .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer :

- Directing Groups : The carboxamide moiety acts as a meta-director. Use Lewis acids (e.g., AlCl3) to enhance selectivity during halogenation .

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor electrophilic attack at C5 over C4 .

- Temperature Control : Lower temperatures (-10°C) reduce competing side reactions in nitration or sulfonation .

Q. How do computational methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate:

- Absorption : High gastrointestinal absorption (HIA >80%) due to moderate LogP .

- Metabolism : CYP3A4-mediated oxidation of the ethyl group is a likely metabolic pathway .

- Toxicity : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity risks, necessitating in vitro validation .

Q. Data Contradiction Analysis

Q. Why do studies report divergent results on the antimicrobial efficacy of this compound analogues?

- Methodological Answer :

- Strain Variability : Gram-positive bacteria (e.g., S. aureus) may show higher sensitivity due to cell wall permeability differences vs. Gram-negative species .

- Concentration Gradients : Sub-inhibitory concentrations may induce biofilm formation, falsely indicating resistance .

- Synergistic Effects : Combinatorial assays (e.g., with β-lactams) can enhance activity, masking standalone compound efficacy .

属性

CAS 编号 |

189330-22-1 |

|---|---|

分子式 |

C7H9NO2 |

分子量 |

139.15 g/mol |

IUPAC 名称 |

2-ethylfuran-3-carboxamide |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |

InChI 键 |

YXFYGZURGFZBAH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CO1)C(=O)N |

规范 SMILES |

CCC1=C(C=CO1)C(=O)N |

同义词 |

3-Furancarboxamide,2-ethyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。